3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-6-5-7-15(12-14)26(24,25)22-17-9-2-1-8-16(17)18-13-23-11-4-3-10-19(23)21-18/h1-2,5-9,12-13,22H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTSIMMWOPSALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor. The fluorine atom is introduced via a nucleophilic substitution reaction, and the benzenesulfonamide group is attached through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
N,N-Diethyl-3-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)benzenesulfonamide (Compound 28)
2-(3-Ethylsulfonyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)-6-methyl-7-(trifluoromethyl)imidazolidin-5-one (Compound I.12)
- Core : Tetrahydroimidazo[1,2-a]pyridine (saturated).
- Substituents: Ethylsulfonyl group at position 3, trifluoromethyl-imidazolidinone side chain.
- Properties : LC-MS [M+1] 430, 33.4% yield. The trifluoromethyl group enhances metabolic resistance, while the saturated core aligns with the target compound’s stability profile .
3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (923113-15-9)
- Core : Imidazo[1,2-a]pyrimidine (pyrimidine vs. pyridine).
- Substituents : Benzamide at position 4, fluorine at position 3.
Functional Group Variations
Pharmacological Implications
- Sulfonamide vs. Benzamide : The target’s sulfonamide group may exhibit stronger hydrogen-bonding interactions with enzyme active sites compared to benzamide derivatives (e.g., 923113-15-9), enhancing target specificity .
- Core Saturation : The tetrahydroimidazo[1,2-a]pyridine core in the target compound likely reduces π-π stacking interactions but improves bioavailability over aromatic analogs like Compound 28 .
Q & A
Basic: What are the key steps in synthesizing 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?
The synthesis typically involves a multi-step approach:
- Core Formation : Construct the tetrahydroimidazo[1,2-a]pyridine ring via cyclization reactions, often using 2-aminopyridine derivatives and α-haloketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Sulfonamide Coupling : React the tetrahydroimidazo[1,2-a]pyridine intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C for 4–6 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Basic: How is the compound characterized post-synthesis?
Characterization employs:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent positions (e.g., fluorine at C3 of benzene, sulfonamide linkage) .
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H] peak at m/z 426.1) .
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Advanced: How to optimize enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine core?
The chiral tetrahydroimidazo[1,2-a]pyridine moiety is critical for bioactivity. Key strategies:
- Catalytic Hydrogenation : Use Ru/N-heterocyclic carbene (NHC) catalysts (e.g., [RuCl(p-cymene)]) under H (50 bar) in methanol at 60°C. This achieves >95% enantiomeric excess (e.r.) .
- Protecting Group-Free Routes : Avoid activating groups by directly hydrogenating imidazo[1,2-a]pyridines, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and selectivity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability. Mitigation strategies:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural Analog Comparison : Cross-reference activity of analogs (e.g., chloro/methoxy substitutions) to identify substituent-dependent trends .
- Dose-Response Curves : Confirm IC values using multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Advanced: What computational methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., JAK2) based on the sulfonamide’s hydrogen-bonding capacity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess conformational changes in the tetrahydroimidazo[1,2-a]pyridine core .
- QSAR Models : Corporate Hammett constants for fluorine substituents to predict electronic effects on target affinity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl), or electron-withdrawing (NO) groups at the benzene ring to assess potency .
- Bioisosteric Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate binding mode flexibility .
- In Vivo Testing : Compare pharmacokinetic profiles (e.g., oral bioavailability in mice) to link structural modifications to efficacy .
Advanced: What strategies stabilize the compound in biological assays?
- Formulation : Use cyclodextrin-based complexes to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin at 10% w/v) .
- Prodrug Design : Introduce ester moieties at the sulfonamide nitrogen for pH-dependent release in target tissues .
- Lyophilization : Prepare stable lyophilized powders with trehalose (1:1 molar ratio) for long-term storage .
Advanced: How to analyze metabolic pathways of the compound?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key phase I reactions include hydroxylation of the tetrahydroimidazo[1,2-a]pyridine ring .
- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interactions .
- Stable Isotope Tracing : Use -NMR to track fluorobenzene sulfonamide degradation in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
